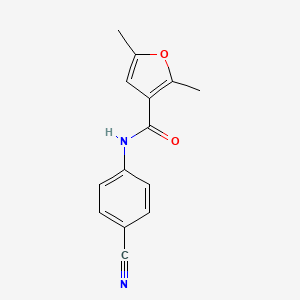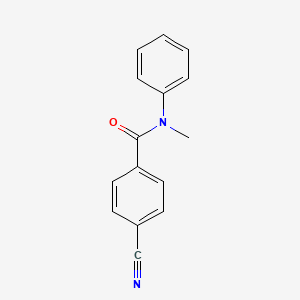
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile, also known as PEP3CN, is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile has been used in various scientific research applications, particularly in the study of protein kinases. It has been found to inhibit the activity of certain protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. 6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile has also been studied for its potential applications in cancer research, as it has been found to induce apoptosis in cancer cells.
Mecanismo De Acción
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile works by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. It has been found to be a selective inhibitor of certain protein kinases, such as PDK1 and AKT, which are known to be involved in various cellular processes, including cell survival and proliferation.
Biochemical and Physiological Effects
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile has been found to have various biochemical and physiological effects, particularly in the regulation of cellular processes. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. 6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile has also been found to regulate the activity of certain signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in various cellular processes, including cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile has several advantages for lab experiments, including its selectivity for certain protein kinases, its ability to induce apoptosis in cancer cells, and its potential applications in cancer research. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of 6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile, including its potential applications in the treatment of cancer and other diseases. Further studies are needed to determine its optimal dosage and administration, as well as its potential side effects and toxicity. Additionally, there is a need for the development of novel derivatives of 6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile that may have improved selectivity and efficacy for certain protein kinases.
Métodos De Síntesis
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile can be synthesized through a multistep process involving the reaction of 2-bromopyridine with ethylenediamine, followed by the reaction with 3-cyanopyridine. The resulting product is then purified through column chromatography to obtain pure 6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile.
Propiedades
IUPAC Name |
6-(2-pyridin-2-ylethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-9-11-4-5-13(17-10-11)16-8-6-12-3-1-2-7-15-12/h1-5,7,10H,6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIKWXLLTDGWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile](/img/structure/B7469228.png)


![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)
![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)
![4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde](/img/structure/B7469277.png)




![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)